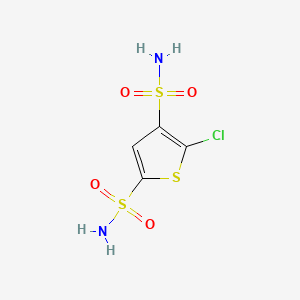

2,4-Thiophenedisulfonamide, 5-chloro-

Description

Significance of Sulfonamide Derivatives in Chemical Biology Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern pharmacology and chemical biology. First introduced as antibacterial agents, these "sulfa drugs" revolutionized medicine by providing the first effective systemic treatments for bacterial infections before the widespread availability of penicillin. nih.gov Their antibacterial mechanism involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. gssrr.org

Beyond their antimicrobial properties, sulfonamide derivatives exhibit an exceptionally broad range of biological activities. nih.govgssrr.org This versatility has led to their development as diuretics, hypoglycemics, antivirals, and anti-inflammatory agents. gssrr.orgnih.gov A particularly significant area of research is their role as anticancer agents. nih.gov Many sulfonamides function as potent inhibitors of various enzymes that are overexpressed in tumors, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases. nih.gov This ability to target specific enzymes makes the sulfonamide group an invaluable tool for designing targeted therapies and chemical probes to explore biological pathways. nih.govnih.gov

Overview of Thiophene-based Heterocycles as Privileged Scaffolds in Medicinal Chemistry Exploration

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to drug design, with over 75% of drugs in clinical use featuring at least one such ring. uni.lu Among these, the thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govmdpi.com This status is due to its presence in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antipsychotic, and antimicrobial agents. uni.lunih.gov

The utility of the thiophene scaffold stems from several key properties. Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisostere for the phenyl ring, meaning it can replace a phenyl group in a drug molecule while maintaining or improving biological activity, often with modified physicochemical properties like solubility and metabolism. nih.gov The synthetic accessibility and the ease with which the thiophene ring can be functionalized further contribute to its widespread use in the exploration of new drug candidates. uni.lu

Specific Research Focus on 2,4-Thiophenedisulfonamide (B13807253), 5-chloro- within the Broader Thiophene Sulfonamide Class

The compound 2,4-Thiophenedisulfonamide, 5-chloro- represents a confluence of the two powerful pharmacophores discussed above. It features a 2-chlorothiophene (B1346680) core disubstituted with two sulfonamide groups. Research into heterocyclic sulfonamides, particularly those based on five-membered rings like thiophene, has been a vibrant area of investigation, largely due to their potent inhibitory effects on metalloenzymes, most notably carbonic anhydrases (CAs). nih.govmdpi.com The installation of two sulfonamide groups on the thiophene ring suggests a research focus on creating potent and possibly selective enzyme inhibitors, as the sulfonamide moiety is the primary zinc-binding group for this enzyme class. The chlorine atom further modulates the electronic properties of the thiophene ring, which can influence binding affinity and selectivity. While extensive data exists for monosulfonamide thiophene derivatives, the study of disulfonamide analogs like 5-chloro-2,4-thiophenedisulfonamide is aimed at exploring how multiple binding groups on a privileged scaffold can fine-tune interactions with biological targets.

Structure

3D Structure

Properties

CAS No. |

22167-99-3 |

|---|---|

Molecular Formula |

C4H5ClN2O4S3 |

Molecular Weight |

276.7 g/mol |

IUPAC Name |

5-chlorothiophene-2,4-disulfonamide |

InChI |

InChI=1S/C4H5ClN2O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H,(H2,6,8,9)(H2,7,10,11) |

InChI Key |

MYGOAWSTBUIRKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)N)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Chemical Properties

The fundamental identity and characteristics of a chemical compound are defined by its structural and physical properties. For 2,4-Thiophenedisulfonamide (B13807253), 5-chloro-, these properties are cataloged in various chemical databases.

The compound's formal chemical name is 5-chlorothiophene-2,4-disulfonamide. uni.lu Its structure consists of a thiophene (B33073) ring chlorinated at the 5-position and bearing sulfonamide groups at the 2- and 4-positions. This specific arrangement of atoms and functional groups dictates its chemical reactivity and interactions.

Below is a summary of its key chemical identifiers and computed properties.

| Identifier | Value |

|---|---|

| IUPAC Name | 5-chlorothiophene-2,4-disulfonamide uni.lu |

| Molecular Formula | C₄H₅ClN₂O₄S₃ uni.lu |

| Molecular Weight | 275.91 g/mol uni.lu |

| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)N)Cl)S(=O)(=O)N uni.lu |

| InChIKey | MYGOAWSTBUIRKA-UHFFFAOYSA-N uni.lu |

Spectroscopic and Structural Elucidation in Research Contexts

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A suite of spectroscopic methods is indispensable for confirming the identity and structure of a synthesized compound like 5-chloro-2,4-thiophenedisulfonamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. jeolusa.comwikipedia.orgwikipedia.org

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 5-chloro-2,4-thiophenedisulfonamide, one would expect to observe signals corresponding to the protons of the two sulfonamide (-SO₂NH₂) groups and the single proton attached to the thiophene (B33073) ring. The chemical shift of the thiophene proton would be influenced by the electron-withdrawing effects of the chloro and two sulfonamide substituents. The integration of the signals would confirm the number of protons in each chemical environment, and spin-spin coupling patterns, if present, would provide information about neighboring protons. youtube.comnih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For 5-chloro-2,4-thiophenedisulfonamide, four distinct signals would be expected for the four carbon atoms of the thiophene ring. The chemical shifts of these carbons would be highly dependent on the attached substituents (chlorine and sulfonamide groups), providing critical data for confirming the substitution pattern on the thiophene ring.

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for 5-chloro-2,4-thiophenedisulfonamide are not available in the reviewed literature.

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule. solubilityofthings.comexamples.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. britannica.comuobabylon.edu.iq For 5-chloro-2,4-thiophenedisulfonamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide groups (typically in the range of 3200-3400 cm⁻¹), asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and vibrations associated with the C-S and C-Cl bonds of the substituted thiophene ring. unizar-csic.es

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about electronic transitions within a molecule. itwreagents.com The UV-Vis spectrum of 5-chloro-2,4-thiophenedisulfonamide would show absorption maxima corresponding to π-π* transitions within the thiophene ring. The position and intensity of these absorptions would be influenced by the chloro and sulfonamide substituents.

Specific experimental IR and UV-Vis spectra for 5-chloro-2,4-thiophenedisulfonamide could not be located in the public scientific domain.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. libretexts.orglibretexts.orgresearchgate.net By measuring the mass-to-charge ratio with very high accuracy, HRMS can provide an unambiguous molecular formula. nih.govuni-jena.de For 5-chloro-2,4-thiophenedisulfonamide (C₄H₄ClN₂O₄S₃), HRMS would be used to confirm the expected exact mass, which accounts for the specific isotopes of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), leading to a characteristic isotopic pattern in the mass spectrum. This technique is also highly sensitive for assessing the purity of the synthesized compound.

A search of the scientific literature did not yield any published high-resolution mass spectrometry data for 5-chloro-2,4-thiophenedisulfonamide.

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

No crystal structure data for 5-chloro-2,4-thiophenedisulfonamide has been deposited in crystallographic databases or published in the reviewed literature.

Application of Hyphenated Techniques for Complex Mixture Analysis in Synthetic Research (e.g., LC-MS for reaction monitoring)

In the context of synthetic research, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the progress of a reaction. waters.comchromservis.eunih.gov During the synthesis of 5-chloro-2,4-thiophenedisulfonamide, LC-MS would be used to analyze aliquots of the reaction mixture over time. rsc.orgreddit.com The liquid chromatography component separates the starting materials, intermediates, and the final product, while the mass spectrometer provides mass information for each separated component. This allows the researcher to track the consumption of reactants and the formation of the desired product, helping to optimize reaction conditions such as temperature, reaction time, and catalyst loading.

While LC-MS is a standard technique in synthetic chemistry, specific chromatograms or data related to the synthesis and monitoring of 5-chloro-2,4-thiophenedisulfonamide are not available in the surveyed literature.

Computational Chemistry and in Silico Approaches in the Study of 2,4 Thiophenedisulfonamide, 5 Chloro

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govijcce.ac.ir For 2,4-Thiophenedisulfonamide (B13807253), 5-chloro-, DFT calculations are instrumental in determining its most stable three-dimensional conformation (molecular geometry optimization) and understanding its electronic properties.

Electronic Structure Calculations: Once the geometry is optimized, DFT is used to calculate various electronic properties that dictate the molecule's reactivity and interaction capabilities. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. These maps identify regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For 2,4-Thiophenedisulfonamide, 5-chloro-, MEP analysis would likely show negative potential around the oxygen atoms of the sulfonamide groups and the chlorine atom, indicating these are key sites for hydrogen bonding and other electrostatic interactions. ijcce.ac.ir

Atomic Charges: DFT can calculate the partial charge distribution on each atom in the molecule. This information helps in understanding intramolecular charge transfer and the nature of electrostatic interactions with a receptor.

The table below summarizes typical electronic properties that can be calculated for 2,4-Thiophenedisulfonamide, 5-chloro- using DFT.

| Property | Significance | Typical Computational Approach |

| HOMO Energy | Indicates electron-donating capability. | B3LYP/6-311G(d,p) |

| LUMO Energy | Indicates electron-accepting capability. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | B3LYP/6-311G(d,p) |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. | B3LYP/6-311G(d,p) |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and binding orientation. | B3LYP/6-311G(d,p) |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. For 2,4-Thiophenedisulfonamide, 5-chloro-, docking simulations are essential for predicting its binding affinity and mode of interaction with biological targets, such as enzymes like carbonic anhydrase. acs.orgtandfonline.com

The process involves several key steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of 2,4-Thiophenedisulfonamide, 5-chloro- is generated and optimized, often using the DFT methods described previously.

Defining the Binding Site: The active site or binding pocket of the protein is identified, either from experimental data of a co-crystallized ligand or through predictive algorithms.

Docking Algorithm: A scoring function and a search algorithm are used to place the ligand in various conformations and orientations within the binding site. The algorithm samples a large number of possible binding poses.

Scoring and Analysis: Each pose is evaluated by a scoring function that estimates the binding free energy, with lower scores typically indicating more favorable binding. The top-ranked poses are then analyzed to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. acs.org

For sulfonamides, key interactions often involve the SO2NH2 group. In the case of carbonic anhydrase inhibitors, the sulfonamide moiety typically coordinates with the zinc ion in the active site and forms hydrogen bonds with key amino acid residues like Thr199. rsc.org Docking studies of 2,4-Thiophenedisulfonamide, 5-chloro- would aim to predict these interactions and assess how the thiophene (B33073) ring and the chlorine atom contribute to binding affinity and selectivity.

The following table outlines the types of interactions that molecular docking can predict for 2,4-Thiophenedisulfonamide, 5-chloro- within a hypothetical enzyme active site.

| Interaction Type | Potential Involving Groups of the Ligand | Key Amino Acid Residues (Example: Carbonic Anhydrase) |

| Coordination Bond | Nitrogen atom of the sulfonamide group | Zinc (Zn²⁺) ion |

| Hydrogen Bonding | Oxygen atoms of the sulfonamide groups; Nitrogen atom of the sulfonamide group | Thr199, Gln92 |

| Hydrophobic Interactions | Thiophene ring | Val121, Val143, Leu198 |

| Halogen Bonding | Chlorine atom at the 5-position of the thiophene ring | Electron-rich residues (e.g., backbone carbonyls) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and calculate binding free energies with greater accuracy. researchgate.net

An MD simulation for the 2,4-Thiophenedisulfonamide, 5-chloro-protein complex would typically proceed as follows:

System Setup: The best-docked pose of the ligand-receptor complex is placed in a simulation box filled with explicit water molecules and counter-ions to mimic physiological conditions.

Simulation: The system is subjected to Newton's laws of motion. Forces between atoms are calculated using a force field, and the simulation proceeds in small time steps (femtoseconds) for a duration of nanoseconds to microseconds.

Trajectory Analysis: The simulation generates a trajectory file that records the positions, velocities, and energies of all atoms over time. This trajectory is analyzed to understand the dynamic behavior of the system.

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. youtube.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

MD simulations can reveal whether the initial interactions predicted by docking are maintained over time and can identify subtle conformational adjustments in both the ligand and the protein that contribute to binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Spectral Structure-Activity Relationship (S-SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.gov For a series of derivatives of 2,4-Thiophenedisulfonamide, 5-chloro-, a QSAR model could predict their inhibitory activity against a specific target.

The development of a QSAR model involves:

Data Set: A collection of molecules with known biological activities (e.g., IC50 or Ki values) is required.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including topological, geometric, electronic, and physicochemical properties. nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For sulfonamide-based inhibitors, important descriptors often include electronic parameters (like HOMO/LUMO energies and atomic charges), steric parameters (like molar refractivity), and hydrophobicity parameters (like logP). nih.govasm.org The resulting QSAR equation can guide the design of new, more potent analogues by indicating which structural features are most important for activity.

The table below lists common descriptors used in QSAR studies of sulfonamides.

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Atomic Charges | Reactivity, polarity, and electrostatic interaction potential. nih.gov |

| Steric | Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule. |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity, affecting membrane permeability and binding. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Molecular branching and connectivity. |

Spectral Structure-Activity Relationship (S-SAR) is a related methodology that correlates spectral data (e.g., from NMR, IR, or UV-Vis spectroscopy) with biological activity. The underlying principle is that spectral features are direct consequences of a molecule's electronic and structural properties, which in turn determine its activity. By identifying correlations between specific spectral shifts or intensities and biological potency, S-SAR can provide unique insights for lead optimization.

Cheminformatics Approaches for Scaffold Exploration and Rational Library Design

Cheminformatics combines computer and information science to address problems in chemistry. In the context of 2,4-Thiophenedisulfonamide, 5-chloro-, cheminformatics tools are crucial for exploring the chemical space around its thiophene sulfonamide scaffold and for designing focused libraries of new compounds for synthesis and testing. nih.gov

Scaffold Exploration: The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govmdpi.com Cheminformatics techniques like scaffold hopping or bioisosteric replacement can be used to identify alternative core structures that might retain or improve upon the biological activity of the 2,4-thiophenedisulfonamide scaffold while offering different physicochemical properties. For instance, other five- or six-membered heterocyclic rings could be computationally evaluated as replacements for the thiophene core.

Rational Library Design: Instead of synthesizing compounds randomly, rational library design uses computational methods to create a smaller, more focused set of molecules with a higher probability of being active. This process often involves:

Virtual Screening: Large databases of commercially available or virtual compounds (containing millions to billions of molecules) can be screened in silico against a target of interest using techniques like molecular docking or pharmacophore modeling. nih.govacs.org A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity.

Combinatorial Library Design: Based on a core scaffold like 2,4-thiophenedisulfonamide, a virtual combinatorial library can be generated by attaching various substituents (R-groups) at different positions. QSAR models and docking can then be used to score the library members and prioritize the most promising candidates for synthesis.

ADMET Prediction: Cheminformatics models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This early-stage filtering helps to eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. nih.gov

These in silico approaches enable a more efficient and cost-effective drug discovery process by leveraging computational power to explore vast chemical spaces and rationally design novel compounds based on the 2,4-Thiophenedisulfonamide, 5-chloro- scaffold.

Biochemical and Enzymatic Interaction Studies: Focus on Enzyme Inhibition Research

Carbonic Anhydrase (CA) Isoform Inhibition Studies

No published studies were identified that specifically investigated the inhibitory activity of 5-chloro-2,4-thiophenedisulfonamide against any carbonic anhydrase (CA) isoforms. While the broader class of thiophene-based sulfonamides has been explored for CA inhibition, data for this specific chloro-substituted disulfonamide is not available.

There is no available data on the kinetic (e.g., K_i, IC_50) or thermodynamic (e.g., ΔG, ΔH, ΔS) parameters for the interaction of 5-chloro-2,4-thiophenedisulfonamide with any carbonic anhydrase isoform.

Information regarding the binding affinity and selectivity profile of 5-chloro-2,4-thiophenedisulfonamide across various CA isoforms could not be located in the scientific literature.

No X-ray co-crystallography studies have been published detailing the structural basis of the interaction between 5-chloro-2,4-thiophenedisulfonamide and any carbonic anhydrase isoform.

Exploration of Other Enzyme Targets Potentially Modulated by Thiophenedisulfonamides

No research has been published detailing the effects of 5-chloro-2,4-thiophenedisulfonamide on other enzyme targets.

There are no available results from kinase inhibition assays for 5-chloro-2,4-thiophenedisulfonamide.

No preclinical research models have been described in the literature to assess the modulation of other relevant enzyme pathways by 5-chloro-2,4-thiophenedisulfonamide.

In Vitro Biochemical Assay Development and Optimization for Screening and Characterization

The evaluation of 5-chloro-2,4-thiophenedisulfonamide and related sulfonamide compounds as enzyme inhibitors necessitates the development and optimization of robust in vitro biochemical assays. These assays are fundamental for the initial screening of potential inhibitors, determining their potency and selectivity, and elucidating their mechanism of action. A primary focus of research for thiophene-based sulfonamides has been on their interaction with carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. mdpi.com

The development of assays to screen for and characterize the inhibition of CAs by compounds such as 5-chloro-2,4-thiophenedisulfonamide typically revolves around monitoring the enzyme's catalytic activity. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Therefore, most assay methodologies are designed to measure the consumption of CO2 or the production of H+.

A commonly employed method is the stopped-flow CO2 hydration assay. This technique measures the change in pH resulting from the proton produced during the enzyme-catalyzed reaction. A pH indicator is included in the reaction mixture, and the change in its absorbance is monitored spectrophotometrically over a short period. The initial rate of the reaction is determined, and the inhibitory effect of a compound is quantified by measuring the decrease in this rate in the presence of the inhibitor.

For the initial screening of a library of compounds, a high-throughput format is often desirable. This can be achieved by adapting the colorimetric pH-based assay to a microplate format. Optimization of such an assay involves determining the optimal concentrations of the enzyme, substrate (CO2), and pH indicator, as well as the appropriate buffer system and pH to ensure a stable and reproducible signal.

Once an inhibitory activity is identified, further characterization is performed to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). To determine the IC50 value, the enzymatic reaction is carried out in the presence of varying concentrations of the inhibitor, and the resulting data are fitted to a dose-response curve. The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, is often determined through kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations. These data are then analyzed using graphical methods like Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.

Selectivity is a critical parameter for a potential therapeutic agent. Therefore, the inhibitory activity of 5-chloro-2,4-thiophenedisulfonamide would be assessed against a panel of different CA isoforms. This is particularly important as various CA isoforms are expressed in different tissues and are involved in distinct physiological functions. A compound that selectively inhibits a disease-relevant isoform over others is highly desirable.

The following tables represent hypothetical data from in vitro biochemical assays for the characterization of a thiophene-based sulfonamide inhibitor, illustrating the type of data generated in such studies.

Table 1: Determination of IC50 Values for a Thiophene (B33073) Sulfonamide Inhibitor against Different Carbonic Anhydrase Isoforms

| Inhibitor Concentration (nM) | % Inhibition (hCA I) | % Inhibition (hCA II) | % Inhibition (hCA IX) |

| 1 | 5.2 | 10.5 | 45.8 |

| 10 | 15.8 | 35.2 | 75.3 |

| 50 | 40.1 | 68.9 | 90.1 |

| 100 | 55.3 | 85.1 | 94.6 |

| 500 | 78.9 | 95.4 | 98.2 |

| IC50 (nM) | 85.6 | 22.4 | 8.7 |

Table 2: Kinetic Parameters for the Inhibition of Carbonic Anhydrase II by a Thiophene Sulfonamide Inhibitor

| Substrate (CO2) Concentration (mM) | No Inhibitor (Vmax) | + Inhibitor [10 nM] (Vmax) | + Inhibitor [25 nM] (Vmax) |

| 1.25 | 0.25 | 0.18 | 0.12 |

| 2.5 | 0.45 | 0.33 | 0.22 |

| 5 | 0.75 | 0.58 | 0.40 |

| 10 | 1.10 | 0.88 | 0.63 |

| 20 | 1.50 | 1.25 | 0.95 |

| Km (mM) | 4.8 | 4.9 | 4.7 |

| Ki (nM) | - | 15.2 | 15.5 |

The development and careful optimization of these in vitro biochemical assays are crucial first steps in the discovery pipeline of novel enzyme inhibitors. The data generated from these studies provide essential information on the potency, selectivity, and mechanism of action of compounds like 5-chloro-2,4-thiophenedisulfonamide, guiding further preclinical development.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systematic Modification of the Thiophene (B33073) Ring Substituents and Their Impact on Activity

There is no specific information available in the searched literature detailing the systematic modification of substituents on the thiophene ring of 5-chloro-2,4-thiophenedisulfonamide and the corresponding impact on biological activity. General studies on thiophene sulfonamides indicate that substitutions on the heterocyclic ring can influence potency and selectivity against carbonic anhydrase isoforms, but concrete data for this specific disulfonamide scaffold are absent. nih.govmdpi.com

Influence of Sulfonamide Moiety Variations on Target Binding and Selectivity

The influence of modifying the two sulfonamide moieties of 5-chloro-2,4-thiophenedisulfonamide on target binding and selectivity is not specifically documented. For sulfonamide-based inhibitors in general, the primary sulfonamide group (-SO2NH2) is critical for activity, acting as the zinc-binding group within the active site of carbonic anhydrases. unifi.it Variations such as N-alkylation or N-arylation typically reduce or abolish this primary binding mechanism, but may introduce interactions with other regions of the active site, which can affect isoform selectivity. However, no studies were found that apply these modifications specifically to the 5-chloro-2,4-thiophenedisulfonamide core.

Rational Design Principles for Enhanced Target Selectivity and Potency

Formulating rational design principles requires a foundation of empirical SAR data, which is unavailable for 5-chloro-2,4-thiophenedisulfonamide. In a broader context, the rational design of heterocyclic sulfonamides as CA inhibitors often focuses on exploiting differences in the amino acid residues at the entrance of the enzyme's active site among various isoforms. unifi.itnih.gov By adding specific "tail" moieties to the heterocyclic scaffold, inhibitors can be designed to interact with residues present in one isoform but not another, thereby achieving selectivity. unifi.it Without SAR data for the 5-chloro-2,4-thiophenedisulfonamide core, it is impossible to outline specific principles for its optimization.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies Utilizing the Thiophenedisulfonamide Core

The use of the 5-chloro-2,4-thiophenedisulfonamide core in fragment-based drug discovery or scaffold hopping initiatives is not described in the provided search results. In principle, an aromatic or heterocyclic sulfonamide can serve as a starting fragment in FBDD for zinc-metalloenzymes like carbonic anhydrase. nih.gov Scaffold hopping is a strategy to discover novel chemical classes by replacing a central core structure while retaining similar biological activity. nih.gov For instance, one could theoretically "hop" from a benzenedisulfonamide scaffold like dichlorophenamide to the thiophenedisulfonamide core to explore new intellectual property space or improve physicochemical properties. However, there is no published evidence of these strategies being specifically applied to 5-chloro-2,4-thiophenedisulfonamide.

Chemical Biology Applications and Mechanistic Investigations

Probing Protein-Ligand Interactions in Cellular Systems

The 5-chloro-2,4-thiophenedisulfonamide scaffold is a key component in molecules designed to study the interactions between ligands and their protein targets within a cellular context. A primary method for confirming such interactions is the Cellular Thermal Shift Assay (CETSA). nih.govnih.gov This technique is founded on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.govnih.gov This stabilization means the protein is less likely to denature and aggregate when subjected to heat. nih.govresearchgate.net In a typical CETSA experiment, cells are treated with the compound of interest, heated, and the amount of soluble target protein remaining is quantified, often by Western blotting. nih.govresearchgate.net An increase in the soluble protein fraction at higher temperatures in treated cells compared to untreated cells indicates direct target engagement. nih.govbiorxiv.org The utility of CETSA has led to the development of higher-throughput versions to screen and characterize compounds more efficiently. researchgate.net

To gain a more detailed thermodynamic understanding of these interactions, Isothermal Titration Calorimetry (ITC) is employed. nih.govnih.gov ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile without the need for labels or immobilization. nih.govharvard.edu This powerful biophysical tool allows for the determination of key binding parameters, as detailed in the table below.

Table 1: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

| Parameter | Symbol | Description |

| Binding Affinity | KA (or KD) | The strength of the binding interaction between the ligand and the protein. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event, measured directly. harvard.edu |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |

| Stoichiometry | n | The molar ratio of the ligand to the protein in the formed complex. harvard.edu |

This table outlines the key thermodynamic parameters that can be determined from a single ITC experiment, providing deep insight into the molecular forces driving the protein-ligand interaction. harvard.edu

Elucidation of Molecular Pathways and Signaling Cascades Affected by the Compound in Research Models

Derivatives of the thiophenedisulfonamide scaffold can influence a variety of molecular pathways and signaling cascades, which are fundamental to cellular processes like growth, proliferation, and survival. nih.govresearchgate.net In cancer research, for example, compounds are often investigated for their effects on key signaling pathways that are dysregulated in tumor cells. mdpi.commdpi.com

Several critical signaling cascades are frequently implicated in cancer pathogenesis:

MAPK/ERK Pathway: This pathway is involved in cell proliferation, growth, and invasion. frontiersin.org

PI3K/Akt/mTOR Pathway: A central regulator of cell survival, growth, and metabolism. mdpi.com

NF-κB Signaling: Plays a crucial role in inflammatory responses that can contribute to tumorigenesis. nih.gov

JAK/STAT Pathway: Involved in cellular growth, differentiation, and apoptosis. researchgate.net

Development of Chemical Probes and Activity-Based Probes based on the Thiophenedisulfonamide Scaffold

The structural characteristics of the thiophenedisulfonamide scaffold make it an excellent foundation for creating chemical probes to study enzyme function. nih.govresearchgate.net Activity-based protein profiling (ABPP) utilizes such probes, known as activity-based probes (ABPs), to directly assess the functional state of enzymes in complex biological samples. nih.govresearchgate.net

An ABP is typically designed with three key components:

A recognition element: Based on a scaffold like thiophenedisulfonamide, this part of the probe directs it to the active site of a specific enzyme or enzyme family.

A reactive group (or "warhead"): This component forms a covalent bond with a residue in the enzyme's active site, leading to irreversible labeling. nih.gov

A reporter tag: This can be a fluorophore or a biotin tag, which allows for the detection, visualization, and enrichment of the labeled proteins. researchgate.net

This approach provides a direct measure of enzyme activity, rather than just protein abundance. researchgate.net For example, a chemical probe based on a 5-chloro-sulfonamido scaffold has been developed as a highly selective inhibitor for dissecting the biology of the Monocarboxylate transporter 4 (MCT4), a protein involved in tumor metabolism. nih.govresearchgate.net Such probes are invaluable tools for identifying new drug targets, studying enzyme regulation, and screening for novel inhibitors. researchgate.netrsc.org

Insights into Chemically Induced Proximity Effects and Molecular Glues from Scaffold Analysis

The concept of chemically induced proximity is a powerful strategy in modern drug discovery, where small molecules are used to bring two proteins close together to elicit a specific biological outcome. nih.govimperial.ac.uk A prominent application of this is the use of "molecular glues," which are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. researchgate.netsygnaturediscovery.combiochempeg.com

While not a classical molecular glue itself, the 2,4-disubstituted thiophene (B33073) core provides a rigid scaffold from which two distinct functional groups (the sulfonamides) emanate. This bifunctional nature is conceptually similar to the design of Proteolysis-Targeting Chimeras (PROTACs), which consist of two ligands connected by a linker. biochempeg.com One ligand binds the target protein, and the other recruits an E3 ligase.

Analysis of sulfonamide-containing compounds has been central to the discovery of molecular glue degraders. nih.gov Molecules like indisulam and E7820 function as molecular glues by promoting the interaction between the protein DCAF15 (an E3 ligase substrate receptor) and the RNA-binding protein RBM39, leading to RBM39's degradation. researchgate.netnih.gov This demonstrates that sulfonamide-based scaffolds can effectively mediate the formation of new protein-protein interfaces. researchgate.net The defined geometry of scaffolds like 5-chloro-2,4-thiophenedisulfonamide offers a rational starting point for designing novel bifunctional molecules or molecular glues to induce proximity between new protein pairs, thereby expanding the reach of targeted protein degradation and other proximity-based therapies. drugdiscoverychemistry.com

Future Directions and Emerging Research Avenues

Advanced Methodologies for High-Throughput Screening in Academic Settings

High-Throughput Screening (HTS) has become a cornerstone of drug discovery, enabling the rapid assessment of hundreds of thousands of compounds against biological targets. researchgate.net Traditionally the domain of the pharmaceutical industry, HTS infrastructure is now increasingly accessible within academic research centers, fostering innovation in the discovery of novel bioactive molecules. researchgate.net For a compound like 2,4-Thiophenedisulfonamide (B13807253), 5-chloro-, academic HTS campaigns can be instrumental in identifying novel biological activities beyond its expected functions.

Academic HTS labs can screen this compound and its derivatives against large, diverse panels of targets, such as enzyme families or cellular pathways, to uncover new therapeutic applications. researchgate.netspringernature.com The goal of an HTS campaign is not necessarily to find a perfect drug candidate, but to identify a starting point for medicinal chemistry optimization. researchgate.net Fluorescence-based assays are the most common readout method used in HTS for identifying enzyme inhibitors. nih.govacs.org Kinases, proteases, and phosphatases are among the most frequent targets investigated. nih.govacs.org By leveraging these established platforms, researchers can systematically evaluate 2,4-Thiophenedisulfonamide, 5-chloro- against hundreds of targets, potentially identifying novel inhibitory activities. This approach allows for the rapid generation of "hit" compounds, which can then be prioritized for further development. youtube.com

Table 1: Conceptual HTS Workflow for 2,4-Thiophenedisulfonamide, 5-chloro-

| Phase | Description | Key Considerations |

|---|---|---|

| Assay Development | Design and validate a robust biochemical or cell-based assay for the target of interest (e.g., a specific kinase or protease). | Assay quality is critical for hit reliability; the Z' value is a key metric. nih.govh1.co |

| Library Screening | Screen a library of compounds, including 2,4-Thiophenedisulfonamide, 5-chloro- and its analogs, at a single concentration. | Automation and robotics are used to test up to 100,000 compounds per day. youtube.com |

| Hit Identification | Identify compounds that show significant activity against the target based on a predefined threshold. | Initial hits require confirmation and validation to eliminate false positives. h1.co |

| Dose-Response | Test confirmed hits at multiple concentrations to determine their potency (e.g., IC50). | This step helps prioritize the most potent compounds for further study. |

| Secondary Assays | Evaluate prioritized hits in orthogonal or cell-based assays to confirm their mechanism of action and cellular activity. | Helps to ensure the observed activity is not an artifact of the primary screen. |

Integration of Omics Data (e.g., proteomics) for Systems-Level Understanding of Compound Effects

To move beyond a single-target view of a drug's action, systems biology approaches are becoming indispensable. youtube.com Integrating "omics" data, particularly proteomics, offers a powerful method to understand the global cellular effects of a compound like 2,4-Thiophenedisulfonamide, 5-chloro-. patsnap.com Proteomics, the large-scale analysis of proteins, can reveal changes in protein expression, post-translational modifications, and pathway signaling in response to compound treatment. youtube.com

A quantitative proteomics investigation, such as one using iTRAQ-LC-MS/MS, could be applied to cells or tissues treated with 2,4-Thiophenedisulfonamide, 5-chloro-. This approach has been used to study the effects of another sulfonamide, sulfadiazine, revealing alterations in proteins related to oxidative stress, metabolism, and transcription. nih.gov By identifying which proteins and pathways are significantly up- or down-regulated, researchers can generate new hypotheses about the compound's mechanism of action, identify potential off-target effects, and discover biomarkers to monitor its activity. youtube.comnih.gov This systems-level view is crucial for predicting a compound's broader biological impact and for informing its future development. patsnap.com

Table 2: Illustrative Proteomics Data from a Hypothetical Study

| Protein ID (UniProt) | Protein Name | Fold Change (Treated vs. Control) | Associated Biological Process |

|---|---|---|---|

| P04637 | Tumor suppressor p53 | +2.1 | Apoptosis, Cell Cycle Arrest |

| P31749 | Mitogen-activated protein kinase 1 | -1.8 | Cell Proliferation, Signaling |

| Q06830 | Peroxiredoxin-2 | +2.5 | Response to Oxidative Stress |

| P62258 | 14-3-3 protein zeta/delta | -1.5 | Signal Transduction |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming early-stage drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov These computational tools can be applied to 2,4-Thiophenedisulfonamide, 5-chloro- to design novel analogs with improved properties and to predict their biological activities.

ML models, such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be trained on existing datasets of sulfonamide compounds to predict their therapeutic activity. researchgate.net These models use molecular fingerprints and physicochemical descriptors to build quantitative structure-activity relationships (QSAR), achieving high prediction accuracy. researchgate.net For instance, ML models have been successfully used to predict the performance of reactions for sulfonamide synthesis and to identify novel sulfonamide-like molecules from natural product databases. researchgate.nettue.nl

Table 3: Common Molecular Descriptors Used in ML for Activity Prediction

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Physicochemical | Molecular Weight, LogP, Polar Surface Area | Bulk properties, solubility, permeability |

| Topological | Molecular Connectivity Indices, Wiener Index | Atom connectivity and branching |

| 2D Fingerprints | MACCS Keys, ECFP (Extended-Connectivity) | Presence or absence of specific structural fragments and patterns |

| 3D Descriptors | 3D-MoRSE, WHIM | Three-dimensional arrangement of atoms |

Exploration of Novel Therapeutic Research Areas (e.g., new enzyme families, neglected diseases in preclinical models)

While the sulfonamide class originated with antibacterial agents that inhibit dihydropteroate (B1496061) synthase, the scaffold's versatility has led to its successful application in a wide range of therapeutic areas. wisdomlib.orgmsdmanuals.com A key future direction for 2,4-Thiophenedisulfonamide, 5-chloro- is the systematic exploration of its activity against novel therapeutic targets and in disease models beyond traditional indications.

Recent research has highlighted the potential of novel sulfonamide derivatives as anticancer agents targeting enzymes like VEGFR-2, as antivirals, and as inhibitors of carbonic anhydrases for conditions like glaucoma. researchgate.netacs.orgresearchgate.net The thiophene (B33073) moiety, present in the subject compound, has also been incorporated into novel enzyme inhibitors, such as those targeting neuraminidase for the treatment of influenza. nih.gov This suggests that screening 2,4-Thiophenedisulfonamide, 5-chloro- against such enzyme families could yield promising results.

Moreover, there is a pressing need for new treatments for neglected tropical diseases. springernature.comnih.gov Sulfonamides have been investigated as potential antiviral agents against viruses responsible for some of these diseases. researchgate.net Preclinical studies in relevant animal models could uncover efficacy for 2,4-Thiophenedisulfonamide, 5-chloro- in this area of high unmet medical need. The discovery of sulfonamides that function through novel mechanisms, even against bacteria, indicates that there are still unexplored biological activities for this class of compounds. tandfonline.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Thiophenedisulfonamide, 5-chloro- |

| Sulfadiazine |

| Prontosil |

| Penicillin |

| Sulfamethoxazole |

| Trimethoprim |

| Kaempferol-3-O-P-D-glucoside |

| Sorafenib |

| Pazopanib |

| Acetazolamide |

| Celecoxib |

| Zonisamide |

| Benzolamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.